molecular formula C13H18ClNO2 B1285173 Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride CAS No. 1158781-71-5

Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride

Cat. No. B1285173
M. Wt: 255.74 g/mol
InChI Key: HQABFZPCDXEXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, which can be introduced by oxidative coupling or SNAr reaction and removed by hydroxide or hydride reduction . Additionally, a novel compound with a nitrogen atom between two benzoxazol-2-yl groups was synthesized, and its conformers and tautomers were studied using ab initio calculations . These methods could potentially be adapted for the synthesis of "Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride".

Molecular Structure Analysis

Structural analysis of related compounds includes X-ray diffraction analyses to determine the arrangement of atoms within a molecule . The study of different media's influence on the crystal structure of a compound provides insights into the possible conformations and interactions of "Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride".

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the Diels–Alder reaction, which involves the addition of cyclopentadiene to a benzoquinone, followed by thermolysis that results in different products depending on the conditions . Another paper discusses the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reaction to synthesize dihydrobenzo[1,4]dioxine derivatives . These reactions could be relevant to the chemical reactions that "Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often inferred from their molecular structure and the nature of their chemical bonds. For example, the synthesis and structural study of coordination compounds provide information on the ligand properties and potential reactivity . The study of O-Methyl derivatives of a benzazepin compound and their biological activities can give insights into the pharmacological properties and metabolic pathways that might be relevant for "Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride" .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12;/h5-7,11,14H,1-4,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQABFZPCDXEXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride

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